1-Bromo-4-cyclohexylnaphthalene
Description
1-Bromo-4-cyclohexylnaphthalene is a brominated naphthalene derivative featuring a cyclohexyl substituent at the 4-position of the naphthalene ring. The cyclohexyl group introduces steric bulk and lipophilicity, distinguishing it from other substituents like phenyl or methoxy groups .
Properties
Molecular Formula |
C16H17Br |
|---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
1-bromo-4-cyclohexylnaphthalene |
InChI |
InChI=1S/C16H17Br/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h4-5,8-12H,1-3,6-7H2 |
InChI Key |
STAUNYUCRHVTRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-cyclohexylnaphthalene can be synthesized through the bromination of 4-cyclohexylnaphthalene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-cyclohexylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclohexylnaphthalene.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution: Formation of 4-cyclohexylnaphthol, 4-cyclohexylnaphthylamine, or 4-cyclohexylnaphthyl ether.
Oxidation: Formation of 1-bromo-4-cyclohexylnaphthoquinone.
Reduction: Formation of 4-cyclohexylnaphthalene.
Scientific Research Applications
1-Bromo-4-cyclohexylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 1-Bromo-4-cyclohexylnaphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclohexyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Structural and Molecular Differences
Physicochemical Properties
- Polarity and Solubility: The cyclohexyl group in this compound enhances lipophilicity compared to the methoxy or phenyl derivatives, likely reducing solubility in polar solvents (e.g., water or ethanol) . Methoxy-substituted analogues exhibit higher polarity due to the electron-rich oxygen atom, favoring solubility in polar aprotic solvents like DMSO .
- Thermal Stability: Bulky substituents like cyclohexyl may lower melting points compared to planar phenyl groups due to reduced crystal packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
